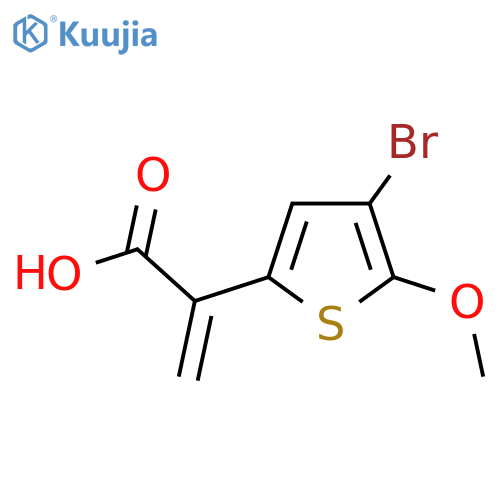

Cas no 2228289-57-2 (2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid)

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid

- EN300-1918524

- 2228289-57-2

-

- インチ: 1S/C8H7BrO3S/c1-4(7(10)11)6-3-5(9)8(12-2)13-6/h3H,1H2,2H3,(H,10,11)

- InChIKey: ZCQNFWZTSROBIH-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC)SC(C(=C)C(=O)O)=C1

計算された属性

- せいみつぶんしりょう: 261.92993g/mol

- どういたいしつりょう: 261.92993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918524-0.1g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-1.0g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 1g |

$1485.0 | 2023-05-23 | ||

| Enamine | EN300-1918524-2.5g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-5g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-10g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 10g |

$6390.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-0.5g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-1g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-0.25g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1918524-5.0g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 5g |

$4309.0 | 2023-05-23 | ||

| Enamine | EN300-1918524-10.0g |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid |

2228289-57-2 | 10g |

$6390.0 | 2023-05-23 |

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acidに関する追加情報

Introduction to 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid (CAS No. 2228289-57-2)

2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228289-57-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of thiophene derivatives, which are well-known for their broad spectrum of biological activities and utility in pharmaceutical applications. The presence of both bromo and methoxy substituents on the thiophene ring, coupled with the enoic acid functionality, endows this molecule with unique chemical properties that make it a promising candidate for further exploration.

The molecular structure of 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid consists of a thiophene core substituted at the 4-position with a bromine atom and at the 5-position with a methoxy group. The prop-2-enoyl moiety attached to the thiophene ring introduces an acidic functional group, which can participate in various chemical reactions and interactions. This structural motif is reminiscent of several bioactive natural products and pharmaceuticals, suggesting potential therapeutic applications.

In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those containing thiophene rings, due to their demonstrated efficacy in modulating various biological pathways. Thiophene derivatives have been extensively studied for their roles in treating conditions such as cancer, inflammation, and infectious diseases. The specific combination of substituents in 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid may confer unique pharmacological properties, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The enoic acid group can undergo various transformations, including esterification, amidation, and reduction, allowing for the introduction of additional functional groups that could enhance biological activity. Furthermore, the bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct more intricate molecular architectures.

Recent studies have highlighted the importance of thiophene-based scaffolds in the development of novel therapeutics. For instance, several thiophene-containing drugs have shown promise in clinical trials for their ability to inhibit specific enzymes or receptors involved in disease pathways. The structural features of 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid, including its aromatic system and acidic functionality, position it as a candidate for further investigation in this context.

The synthesis of 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid presents an interesting challenge due to the need to introduce both bromo and methoxy groups at specific positions on the thiophene ring while maintaining regioselectivity. Advances in synthetic methodologies have made it possible to achieve such transformations with high precision, enabling access to complex heterocyclic compounds like this one. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated functionalization have been instrumental in constructing these molecules efficiently.

The biological activity of 2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid has not yet been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to several therapeutic areas. For example, its structure resembles known inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammation and pain mediation. Additionally, the thiophene ring is a common feature in antimicrobial agents, suggesting potential activity against bacterial or fungal pathogens.

In conclusion, 2-(4-bromo-5-methoxythiophen-2-ylo prop - ² - enoic acid (CAS No. 2228289 - 57 - ² ) is a structurally fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of substituents and functional groups makes it a valuable scaffold for further exploration. As research continues to uncover new biological targets and synthetic strategies, this compound holds promise as a precursor for novel therapeutics that could address unmet medical needs.

2228289-57-2 (2-(4-bromo-5-methoxythiophen-2-yl)prop-2-enoic acid) 関連製品

- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)

- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)

- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)

- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)

- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)

- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)